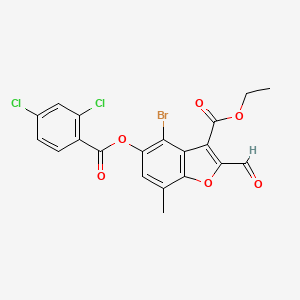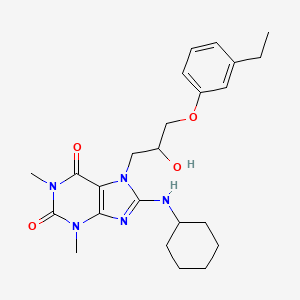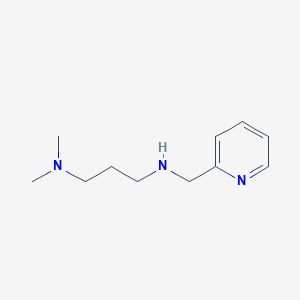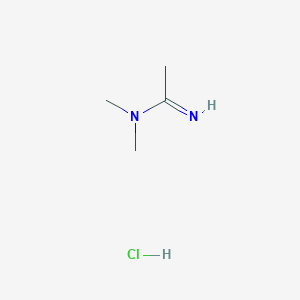
N,N-dimethylethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethylethanimidamide hydrochloride” is a chemical compound with the molecular formula C4H11ClN2 . It has a molecular weight of 122.60 g/mol . This compound is used in various scientific research domains, including organic synthesis, drug development, and catalysis.
Molecular Structure Analysis
The molecular structure of “N,N-dimethylethanimidamide hydrochloride” includes a central carbon atom bonded to a nitrogen atom and a methyl group. The nitrogen atom is also bonded to a methyl group and a hydrogen atom . The InChI code for this compound is InChI=1S/C4H10N2.ClH/c1-4(5)6(2)3;/h5H,1-3H3;1H .
Physical And Chemical Properties Analysis
“N,N-dimethylethanimidamide hydrochloride” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 122.0610761 g/mol. It has a topological polar surface area of 27.1 Ų. It has a heavy atom count of 7 .
Wissenschaftliche Forschungsanwendungen
Oxidation in Water Treatment
Study
"Oxidation of N-nitrosodimethylamine (NDMA) precursors with ozone and chlorine dioxide: kinetics and effect on NDMA formation potential" by Lee et al. (2007)Application: This study explores the oxidation of NDMA precursors like DMF in water treatment. It highlights how DMF can be partially transformed through oxidation by secondary oxidants, impacting water purification processes (Lee, Schmidt, Yoon, & von Gunten, 2007).
Retrovirus Matrix Proteins Identification
Study
"Identification of retrovirus matrix proteins by lipid-protein cross-linking" by Pepinsky & Vogt (1979)Application: The study uses DMF analogs to investigate the relationships of proteins in viruses, providing insights into viral structures and potential therapeutic targets (Pepinsky & Vogt, 1979).
Neurological Research
Study
"Localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease" by Shoghi-Jadid et al. (2002)Application: This research demonstrates the use of a DMF derivative in positron emission tomography to study Alzheimer's disease, aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Chemoresistance in Cancer
Study
"Nuclear factor-κB is upregulated in colorectal cancer" by Lind et al. (2001)Application: Research on the role of NF-κB in chemoresistance of colorectal cancer cells, where DMF analogs are used in the treatment process, providing insights into potential therapeutic approaches (Lind et al., 2001).
Drug Delivery Systems
Study
"Transdermal Delivery of Nicardipine: An Approach to In Vitro Permeation Enhancement" by Aboofazeli et al. (2002)Application: This study focuses on the use of DMF in developing transdermal drug delivery systems, highlighting its potential to enhance drug permeation through the skin (Aboofazeli, Zia, & Needham, 2002).
Catalysis in Organic Synthesis
Study
"A mild and practical copper catalyzed amination of halothiophenes" by Lu & Twieg (2005)Application: DMF is used as a solvent and ligand in the copper-catalyzed amination of halothiophenes, demonstrating its utility in organic synthesis (Lu & Twieg, 2005).
Soil Engineering
Study
"Conditions to induce water repellency in soils with dimethyldichlorosilane" by Ng & Lourenço (2016)Application: DMF-related compounds are employed to modify soil properties for geotechnical applications, demonstrating the adaptability of DMF derivatives in engineering (Ng & Lourenço, 2016).
Safety And Hazards
“N,N-dimethylethanimidamide hydrochloride” is a chemical compound that should be handled with care. It has been associated with certain hazard statements including H302, H315, H319, and H335 . Precautionary measures should be taken when handling this compound, including not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N,N-dimethylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-4(5)6(2)3;/h5H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYUGEJKFOMZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylethanimidamide hydrochloride | |
CAS RN |
2909-15-1 |
Source


|
| Record name | N,N-dimethylethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

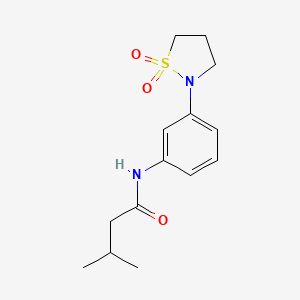
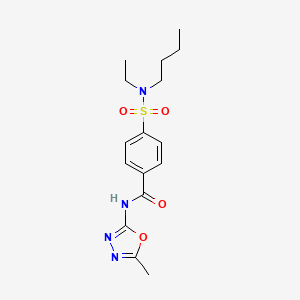
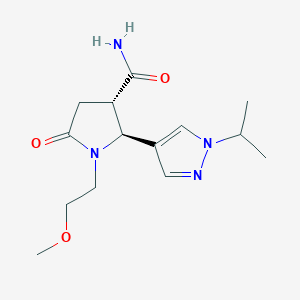
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
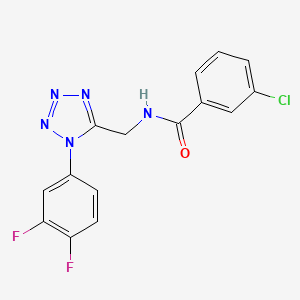
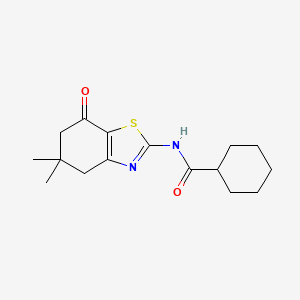
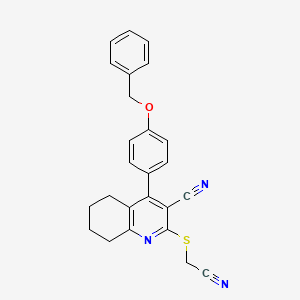
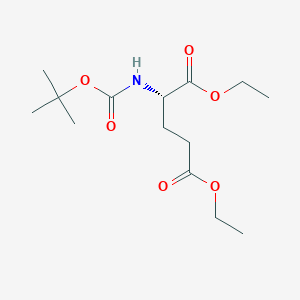
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)

![4-(4-Methoxyphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2846552.png)
